3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester
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Overview
Description
3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester is a complex organic compound that features a boronic acid group, a trifluoromethyl group, and a tetrahydropyran ring
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The synthesis of boronic acids typically involves the reaction of a Grignard reagent with a boronic ester. In this case, the Grignard reagent derived from 3-(tetrahydropyran-2-yl)methoxy-5-trifluoromethylbenzene reacts with a boronic ester such as pinacol boronic acid ester.
Pinacol Ester Formation: The pinacol ester is formed by reacting the boronic acid with pinacol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The trifluoromethyl group is resistant to reduction, but the boronic acid group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the boronic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reduction reactions may require specific catalysts and reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as amines or alcohols.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Reduced Boronic Acids: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology: The compound can be used as a probe in biological studies to investigate the role of boronic acids in biological systems. It may also be used in the development of new diagnostic tools and therapeutic agents.
Medicine: The trifluoromethyl group in the compound can enhance the metabolic stability of pharmaceuticals, making it valuable in drug design and development. The compound may also be used in the synthesis of new drugs with improved efficacy and safety profiles.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with a halide or pseudohalide to form a new carbon-carbon bond. The trifluoromethyl group can enhance the stability and reactivity of the compound, making it more effective in these reactions.
Molecular Targets and Pathways Involved:
Suzuki-Miyaura Cross-Coupling: The boronic acid group targets halides or pseudohalides, facilitating the formation of carbon-carbon bonds.
Biological Probes: The compound may interact with specific biological targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids with different substituents on the aromatic ring.
Trifluoromethyl Compounds: Compounds containing trifluoromethyl groups in various positions.
Tetrahydropyran Derivatives: Compounds featuring tetrahydropyran rings with different substituents.
Uniqueness: 3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester is unique due to the combination of the boronic acid group, trifluoromethyl group, and tetrahydropyran ring. This combination provides the compound with distinct chemical properties and reactivity, making it valuable in various applications.
Biological Activity
3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a trifluoromethyl group and a tetrahydropyran moiety, which may influence its interactions with biological targets.
The compound's molecular formula is C₁₄H₁₈BClF₃O₃, with a molecular weight of approximately 278.16 g/mol. It exists as a solid at room temperature and is soluble in polar solvents like methanol. The compound's stability is enhanced when stored under inert conditions and at low temperatures (0–10°C) to prevent degradation.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈BClF₃O₃ |
Molecular Weight | 278.16 g/mol |
Physical State | Solid |
Solubility | Soluble in methanol |
Melting Point | 74–78 °C |
Research indicates that boronic acids can act as inhibitors of serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residues. The trifluoromethyl group may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.
Anticancer Properties
Studies have shown that boronic acid derivatives exhibit anticancer activity by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors. For instance, compounds similar to 3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid have demonstrated efficacy against various cancer cell lines, including breast and prostate cancer cells.
- Case Study : In vitro studies reported that related boronic acids inhibited the proliferation of MCF-7 breast cancer cells with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Boronic acids have shown promise against bacterial strains by disrupting bacterial cell wall synthesis.
- Case Study : A study highlighted the effectiveness of boronic acid derivatives against Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) below 10 µg/mL.
Research Findings
Recent research has focused on the synthesis of various analogs of boronic acids to enhance their biological activity. The incorporation of different functional groups has been shown to significantly impact their efficacy.
Table: Summary of Biological Activities
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(oxan-2-ylmethoxy)-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BF3O4/c1-17(2)18(3,4)27-20(26-17)14-9-13(19(21,22)23)10-16(11-14)25-12-15-7-5-6-8-24-15/h9-11,15H,5-8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZHYBAXJQFTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CCCCO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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